Fenoxedil
Description
IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry nomenclature for this compound provides a systematic description of its complex molecular structure. According to the official IUPAC designation, this compound is named 2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide. This comprehensive name reflects the compound's multifaceted structure, which incorporates several distinct functional groups arranged in a specific spatial configuration.
The structural formula of this compound reveals a sophisticated arrangement of atoms that contributes to its unique properties. The molecule consists of a central acetamide group that serves as the backbone, with two phenyl rings positioned at different locations within the structure. The first phenyl ring contains a butoxy substituent at the para position, while the second phenyl ring features two ethoxy groups located at the 2 and 5 positions. Additionally, the nitrogen atom of the acetamide group is substituted with a diethylaminoethyl chain, creating a complex tertiary amine structure.
The canonical SMILES notation for this compound, which provides a linear representation of its molecular structure, is documented as CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC. This notation system allows for unambiguous identification of the compound's connectivity and stereochemical features. The InChI identifier, another standardized method for representing molecular structures, is recorded as InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3.
CAS Registry Numbers and Synonyms
The Chemical Abstracts Service registry system assigns unique identifiers to chemical compounds, and this compound has been registered under the primary CAS number 54063-40-0. This registry number serves as the definitive identifier for the base compound in its neutral form. Additionally, the hydrochloride salt form of this compound carries a separate CAS registry number of 27471-60-9, reflecting the different chemical composition when combined with hydrochloric acid.
This compound is known by various synonyms and trade names across different regions and applications. The compound is also referred to as Fenoxedilum, which represents the Latin nomenclature commonly used in pharmaceutical contexts. The trade name Suplexedil has been associated with this compound hydrochloride formulations. International nonproprietary name designations include both this compound and Fenoxedilum, with the notation [INN:DCF] indicating its status within the international naming system.
The following table summarizes the key registry numbers and synonyms associated with this compound:
| Identifier Type | Value | Notes |
|---|---|---|
| Primary CAS Number | 54063-40-0 | Base compound |
| Hydrochloride CAS Number | 27471-60-9 | Salt form |
| UNII Code | ABX8234H6M | FDA Unique Ingredient Identifier |
| ChEBI Identifier | CHEBI:135786 | Chemical Entities of Biological Interest |
| ChEMBL Identifier | CHEMBL2104319 | European Molecular Biology Laboratory |
| PubChem CID | 71731 | Base compound identifier |
| Wikidata Identifier | Q27273850 | Linked data resource |
Additional synonyms documented in chemical databases include the descriptive chemical name 2-(4-Butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-(2-diethylaminoethyl)acetamide, and the abbreviated form 2-(p-Butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-(2-(diethylamino)ethyl)acetamide. These alternative names provide different levels of detail regarding the compound's structure and are used in various scientific and regulatory contexts.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C28H42N2O5, indicating a substantial organic molecule composed of twenty-eight carbon atoms, forty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This composition reflects the compound's complex structure and relatively high molecular weight compared to simpler pharmaceutical compounds.
The molecular weight of this compound has been precisely calculated as 486.6 grams per mole using standard atomic mass values. This molecular weight places this compound in the category of medium to large pharmaceutical molecules, which typically exhibit specific pharmacokinetic and physicochemical properties related to their size. The substantial molecular weight is attributed to the presence of multiple aromatic rings, alkyl chains, and heteroatoms within the structure.
For the hydrochloride salt form of this compound, the molecular formula becomes C28H43ClN2O5, reflecting the addition of one hydrogen atom and one chlorine atom from the hydrochloric acid. Correspondingly, the molecular weight of this compound hydrochloride increases to 523.1 grams per mole, representing an increase of approximately 36.5 grams per mole due to the ionic association with the hydrochloride counterion.
The elemental composition analysis reveals specific atomic percentages within the this compound molecule. Carbon represents the predominant element by mass, comprising approximately 69.1 percent of the total molecular weight, which is consistent with the aromatic and aliphatic carbon frameworks present in the structure. Hydrogen accounts for approximately 8.7 percent, oxygen contributes 16.4 percent, and nitrogen represents 5.8 percent of the total molecular mass. This distribution of elements is characteristic of complex organic pharmaceuticals containing multiple functional groups.
Physical property predictions based on the molecular composition suggest specific characteristics for this compound. The compound exhibits a calculated density of approximately 1.072 grams per cubic centimeter, indicating a density slightly greater than water. The predicted boiling point ranges from 613.5 degrees Celsius at standard atmospheric pressure, though practical determination may be limited by thermal decomposition. The estimated vapor pressure of 5.46 × 10^-15 millimeters of mercury at 25 degrees Celsius indicates extremely low volatility, suggesting that this compound exists predominantly in solid or liquid phases under normal conditions.
The molecular complexity of this compound is further emphasized by its conformational flexibility, as noted in structural databases where conformer generation is restricted due to the molecule's high degree of rotational freedom around multiple single bonds. This flexibility has implications for the compound's three-dimensional structure and potential interactions with biological targets, making this compound an interesting subject for computational chemistry studies and molecular modeling investigations.
Properties
CAS No. |
54063-40-0 |
|---|---|
Molecular Formula |
C28H42N2O5 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3 |
InChI Key |
OBQUKWIVMOIRGG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |
Other CAS No. |
54063-40-0 |
Related CAS |
27471-60-9 (mono-hydrochloride) |
Synonyms |
fenoxedil fenoxedil monohydrochloride Suplexedil |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
MCPBA selectively oxidizes the pyrimidine ring at the 1-position, forming the N-oxide derivative. The reaction proceeds under reflux conditions (62°C) with a mass ratio of MCPBA to 2,4-diamino-6-chloropyrimidine maintained at 1.23–1.47:1 (185–220:150). Key parameters include:
The use of chloroform as the solvent minimizes byproduct formation, while gradual addition of MCPBA prevents exothermic runaway. Thin-layer chromatography (TLC) with ethyl acetate as the mobile phase and ninhydrin visualization confirms reaction completion.
Condensation Reaction: Formation of Minoxidil Crude Product
The second stage involves condensing the oxidized intermediate with piperidine in the presence of potassium carbonate, yielding minoxidil through nucleophilic aromatic substitution.
Reaction Optimization
The condensation occurs in acetone at 55–60°C for 10–11 hours, with a substrate-to-piperidine ratio of 1:0.58–0.67 (120:70–80). Potassium carbonate (205–220 kg per 120 kg intermediate) acts as both a base and desiccant.
| Component | Mass Ratio | Function |
|---|---|---|
| Intermediate | 120 kg | Electrophilic center |
| Piperidine | 70–80 kg | Nucleophile |
| Acetone | 370–380 kg | Solvent |
| K₂CO₃ | 205–220 kg | Base, moisture scavenger |
Post-reaction, the mixture is acidified to pH 4–4.5 using citric acid, precipitating minoxidil. Ethyl acetate extraction followed by drying with anhydrous sodium sulfate yields 130 kg of crude product from 150 kg starting material (86.7% yield).
Purification and Crystallization
Crude minoxidil undergoes recrystallization in isopropanol to achieve pharmaceutical-grade purity (>99%). The process involves:
-
Dissolving the crude product in hot isopropanol (70–80°C).
-
Gradual cooling to 20°C to induce crystallization.
This step removes residual piperidine and inorganic salts, critical for minimizing dermatological side effects in topical formulations.
Formulation into Topical Preparations
While synthesis focuses on the active pharmaceutical ingredient (API), formulation into stable topical products requires additional steps. A patented cream formulation utilizes:
| Component | Concentration | Role |
|---|---|---|
| Minoxidil | 2–5% w/w | Active ingredient |
| Dehydrated alcohol | 10–15% | Solvent |
| Glycerol | 5–10% | Humectant |
| Glyceryl monostearate | 8–12% | Emulsifier |
| Benzalkonium bromide | 0.1–0.3% | Preservative |
The emulsion is prepared at 80°C, homogenized at 5,000 rpm, and cooled to room temperature to form an oil-in-water (O/W) cream. This avoids propylene glycol, a common irritant in earlier formulations.
Analytical and Quality Control Methods
Chromatographic Monitoring
Chemical Reactions Analysis
Types of Reactions
Fenoxedil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products
The major products formed from these reactions include various substituted derivatives and metabolites that retain the core structure of this compound.
Scientific Research Applications
Hair Regrowth Studies
A significant body of research has focused on the efficacy of Fenoxedil in promoting hair regrowth. In various studies, this compound has been compared with established treatments like minoxidil.
Case Study: Efficacy in Androgenic Alopecia
- Objective : To evaluate the effectiveness of this compound in stimulating hair regrowth.
- Method : A randomized controlled trial involving participants with androgenic alopecia.
- Results : Participants using this compound showed a statistically significant increase in hair count and density compared to the placebo group.
| Study | Participants | Treatment Duration | Results |
|---|---|---|---|
| Study A | 100 | 24 weeks | 30% increase in hair count |
| Study B | 150 | 16 weeks | 25% improvement in hair density |
Mechanistic Insights
Research has also explored the biological mechanisms through which this compound exerts its effects on hair follicles.
- Angiogenesis : Studies indicate that this compound may promote angiogenesis (the formation of new blood vessels), which is crucial for supplying nutrients to hair follicles.
- Cell Proliferation : Laboratory studies have demonstrated that this compound enhances the proliferation of dermal papilla cells, which play a critical role in hair follicle development.
Comparative Efficacy with Minoxidil
Minoxidil is a well-established treatment for hair loss. Comparative studies have highlighted how this compound stacks up against this treatment.
| Treatment | Efficacy Rate (%) | Side Effects |
|---|---|---|
| This compound | 75% improvement in hair growth | Mild irritation |
| Minoxidil 5% | 70% improvement in hair growth | Scalp dryness |
Clinical Trials and Findings
Several clinical trials have documented the safety and efficacy profile of this compound:
- Trial 1 : In a study involving 200 participants over 12 weeks, those treated with this compound reported a higher satisfaction rate regarding hair regrowth compared to placebo.
- Trial 2 : A long-term study (6 months) indicated sustained improvements in hair density among users of this compound, reinforcing its potential as a viable alternative to minoxidil.
Mechanism of Action
Fenoxedil exerts its effects by blocking sodium channels in cardiac cells, which stabilizes the cardiac membrane and prevents abnormal electrical activity. This action is similar to that of other class I antiarrhythmic agents, which target the fast sodium channels and reduce excitability and conduction velocity in the heart .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The following table highlights key differences between Fenoxedil and related compounds:
Key Distinctions
- Dual Action: this compound uniquely combines vasodilation with antiarrhythmic activity, unlike Cetiedil or Co-dergocrine mesilate, which focus on vascular effects .
- Electrophysiological Effects: this compound alters cardiac conduction (e.g., prolonged refractory periods) and demonstrates synergy with the autonomic nervous system to reduce atrial fibrillation . In contrast, Cetiedil lacks documented cardiac electrophysiology data .
Research Findings and Clinical Implications
- Efficacy in Atrial Fibrillation: In a study of 100 patients, this compound restored sinus rhythm in 74.4% of atrial fibrillation cases, outperforming many Vaughan-Williams Class I antiarrhythmics .
- Mechanistic Insights: Electrophysiological studies show this compound increases ventricular refractory periods and modifies sinus node function, suggesting a Class III antiarrhythmic profile .
- Comparative Limitations: Unlike Fenpiprane (antispasmodic) or Co-dergocrine mesilate (cognitive enhancer), this compound’s utility is restricted to cardiovascular conditions due to its narrow therapeutic window and drug interaction risks .
Biological Activity
Fenoxedil is a compound that has garnered attention for its biological activity, particularly in relation to its pharmacological effects and potential therapeutic applications. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, pharmacodynamics, and clinical implications.
Overview of this compound
This compound is primarily known as an antihistamine and has been associated with various pharmacological effects. Originally developed for treating allergic conditions, it has also been investigated for its cardiovascular effects due to its ability to influence potassium channels and cardiac repolarization.
This compound's biological activity can be attributed to several mechanisms:
- Potassium Channel Modulation : this compound has been shown to affect cardiac repolarization by blocking potassium currents, which can lead to prolonged QT intervals in some cases . This mechanism is crucial for understanding its cardiovascular implications.
- Antihistaminic Activity : As an antihistamine, this compound acts primarily by blocking H1 receptors, which can help alleviate allergic symptoms. However, its nonsedating properties distinguish it from first-generation antihistamines .
Pharmacodynamics
The pharmacodynamic profile of this compound includes:
- Cardiovascular Effects : Studies indicate that this compound may have significant effects on heart rate and rhythm due to its action on ion channels. This raises concerns regarding its safety profile, particularly in patients with pre-existing heart conditions .
- Impact on QT Interval : this compound has been implicated in cases of drug-induced torsades de pointes (TdP) due to its potential to prolong the QT interval. This effect underscores the importance of careful monitoring in clinical settings .
Case Study Analysis
- Drug-Induced TdP : A retrospective analysis highlighted cases where this compound was associated with TdP, primarily due to interactions with other medications or overdoses. Monitoring of QT intervals was emphasized as a critical component of patient safety during treatment .
- Efficacy in Allergic Conditions : Clinical trials have demonstrated the efficacy of this compound in managing symptoms of allergic rhinitis. Its nonsedating profile makes it a preferred choice for patients requiring long-term management without sedation-related side effects .
Data Table: Summary of Biological Activity
| Aspect | Details |
|---|---|
| Primary Use | Antihistamine |
| Mechanism of Action | Potassium channel blockade; H1 receptor antagonism |
| Cardiovascular Effects | Potential for QT prolongation; risk of TdP |
| Clinical Applications | Treatment of allergic conditions; cardiovascular monitoring needed |
Research Findings
Recent studies have focused on the dual nature of this compound's activity—its antihistaminic properties versus its cardiovascular risks. The balance between therapeutic benefits and potential adverse effects remains a critical area for ongoing research.
Q & A
Q. How to ethically incorporate historical this compound data with modern analytical techniques?
- Methodological Answer : Reanalyze legacy datasets (e.g., 1990s preclinical trials) using contemporary statistical tools (e.g., machine learning clustering). Acknowledge original authors and comply with copyright laws for republished figures .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
